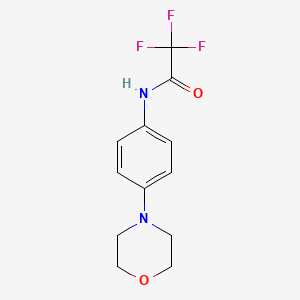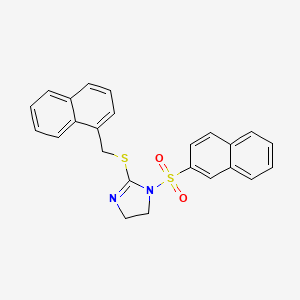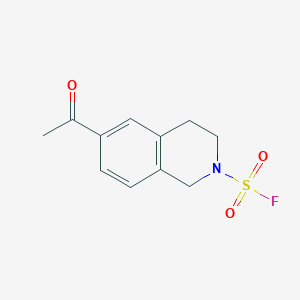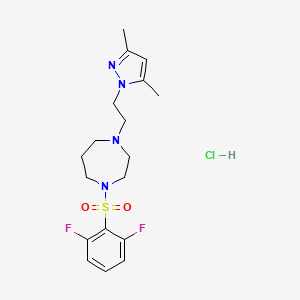![molecular formula C13H7ClF4O B2692971 4-Chloro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol CAS No. 1928702-91-3](/img/structure/B2692971.png)
4-Chloro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Chloro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol” is a chemical compound that belongs to the class of organic compounds known as phenylpyrazoles . It is an oxygen-containing building block used in chemical synthesis .
Synthesis Analysis
In the study of designing pharmacophore models for analgesic, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various methods such as HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR . More details about its structure can be found in databases like ChemSpider and NIST Chemistry WebBook .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can involve various processes. For instance, in the synthesis of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives, several reactions were involved .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various methods. For instance, its freezing point is 308.15K and the enthalpy of vaporization at boiling point (522.65K) is 46.065kjoule/mol .科学的研究の応用
High Thermal Stability and Optical Transparency in Polymers
A study on novel poly(arylene ether)s containing multi-substituted pentaphenylene moiety demonstrates the synthesis of polymers that exhibit ultrahigh glass-transition temperatures (up to 334 °C) and outstanding thermal stability (up to 671 °C for 5% weight loss). These polymers, created by nucleophilic displacement reactions involving bisphenols and bisfluoro monomers (including compounds related to "4-Chloro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol"), are notable for their solubility in a wide range of organic solvents and their ability to form transparent and flexible films. These characteristics suggest their potential for use in optical transparent materials in the visible light spectrum due to their lack of absorption in this region (Liaw et al., 2007).
Catalytic Oxidation and Material Synthesis
Research into phosphazene-(ETA 6-arene)chromium tricarbonyl derivatives, while not directly involving "4-Chloro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl," illustrates the broader utility of fluoro and phenyl compounds in synthesizing materials with unique structural and catalytic properties. Such studies contribute to our understanding of how specific fluorinated phenyl groups may influence material properties and catalytic behavior, suggesting avenues for exploring the use of "this compound" in similar contexts (Allcock et al., 1991).
Fluorination Chemistry in Organic Synthesis
The development of novel methods for the introduction of fluoroalkyl groups into organic molecules is a significant area of research. A concept for the introduction of the trifluoromethyl group into unprotected phenols using a biocatalyst (laccase), tBuOOH, and Langlois' reagent or Baran's zinc sulfinate demonstrates the potential for innovative approaches to fluorination. This method, which generates phenol radical cations and CF3-radicals for recombination, showcases the evolving techniques in organofluorine chemistry, potentially applicable to compounds like "this compound" for creating materials with desired fluorinated properties (Simon et al., 2016).
Safety and Hazards
特性
IUPAC Name |
4-chloro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF4O/c14-8-2-4-12(19)9(6-8)7-1-3-11(15)10(5-7)13(16,17)18/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTJPAXLZDEPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(dimethylamino)ethyl)-1-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2692888.png)

![N-(4-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2692892.png)
![8-[(E)-3-chlorobut-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2692893.png)

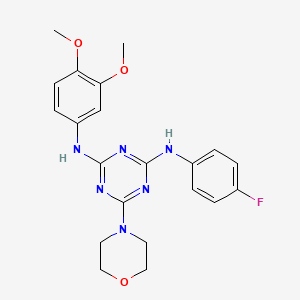
![3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine](/img/structure/B2692901.png)
![[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride](/img/no-structure.png)
![4-tert-butyl-N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2692905.png)
![6-(4-isopropylphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2692907.png)
